GABA-A Receptor Subtype Selectivity: 2′-Cl-6MF Preferentially Potentiates α2/α3-Containing Receptors Versus α1-Containing Receptors
In recombinant GABA-A receptor subtypes expressed in Xenopus oocytes, 2′-Cl-6MF potentiates GABA-elicited currents at α2β2/3γ2L and α3β2/3γ2L subtypes while showing negligible potentiation at α1β2γ2L receptors [1]. This contrasts with 6-methylflavone, which activates α1β2γ2L and α1β2 GABA-A receptors . The functional selectivity profile (α2/α3 over α1) correlates with reduced sedation liability and is not observed with the simpler 6-methylflavone analog.
| Evidence Dimension | GABA-A receptor subtype potentiation |
|---|---|
| Target Compound Data | Potentiates α2β2/3γ2L and α3β2/3γ2L; negligible potentiation at α1β2γ2L |
| Comparator Or Baseline | 6-Methylflavone: Activates α1β2γ2L and α1β2 GABA-A receptors |
| Quantified Difference | Qualitatively opposite selectivity: 2′-Cl-6MF spares α1-containing receptors, 6-methylflavone does not |
| Conditions | Recombinant GABA-A receptors expressed in Xenopus oocytes; two-electrode voltage clamp electrophysiology |
Why This Matters
Subtype selectivity away from α1-containing receptors is associated with reduced sedation and motor impairment, a key differentiator for neuropathic pain research applications.
- [1] Karim N, et al. Involvement of selective GABA-A receptor subtypes in amelioration of cisplatin-induced neuropathic pain by 2'-chloro-6-methyl flavone (2'-Cl-6MF). Naunyn Schmiedebergs Arch Pharmacol. 2021;394(5):929-940. doi:10.1007/s00210-020-02021-x. View Source
